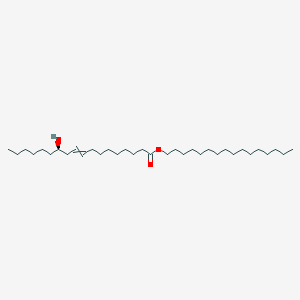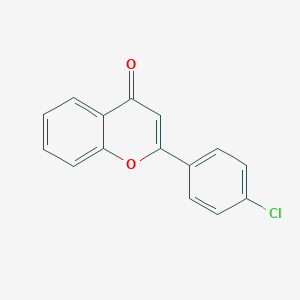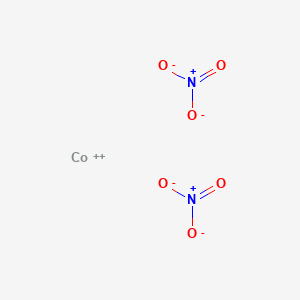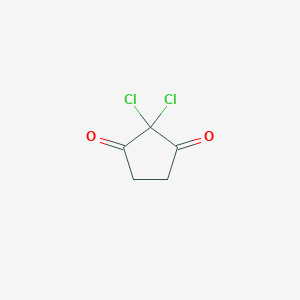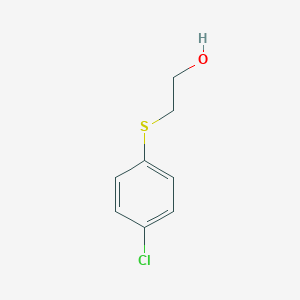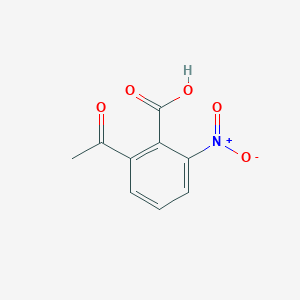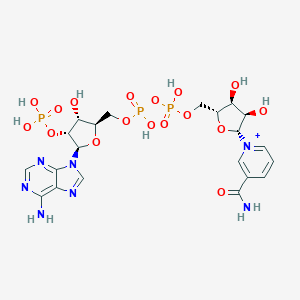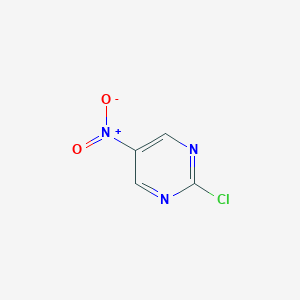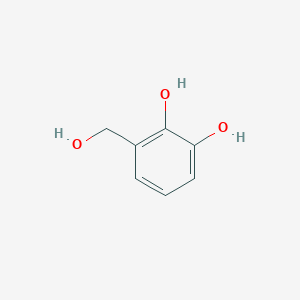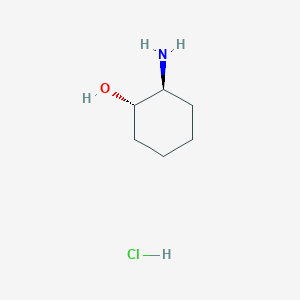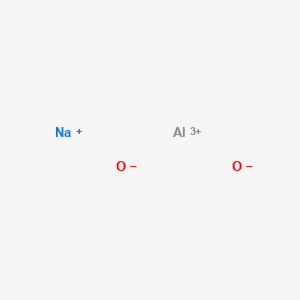
Aluminum sodium oxide (Al11NaO17)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum sodium oxide (Al11NaO17) is a compound that has been widely studied in the scientific community due to its unique properties and potential applications. It is a type of zeolite, which is a crystalline material with a porous structure that allows for the absorption and exchange of ions and molecules. In
Aplicaciones Científicas De Investigación
Aluminum sodium oxide has been studied extensively for its potential applications in various scientific fields. In the field of catalysis, it has been used as a catalyst for the conversion of biomass into biofuels. It has also been studied for its potential use as a solid acid catalyst for organic reactions. In the field of environmental science, it has been used for the removal of heavy metals from wastewater. Additionally, it has been studied for its potential use as a drug delivery system due to its porous structure.
Mecanismo De Acción
The mechanism of action of aluminum sodium oxide is based on its porous structure, which allows for the absorption and exchange of ions and molecules. This property makes it useful for catalytic reactions, as it can facilitate the conversion of molecules by providing a surface for the reaction to occur on. Additionally, its porous structure allows for the absorption of heavy metals from wastewater, which can then be removed from the system.
Efectos Bioquímicos Y Fisiológicos
While aluminum sodium oxide is not typically used in biological systems, it has been studied for its potential use as a drug delivery system. In this context, it has been shown to be biocompatible and non-toxic, making it a promising candidate for drug delivery applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of aluminum sodium oxide is its porous structure, which allows for the absorption and exchange of ions and molecules. This property makes it useful for a wide range of applications, including catalysis, environmental remediation, and drug delivery. However, one limitation of aluminum sodium oxide is its high cost, which can make it difficult to use in large-scale applications.
Direcciones Futuras
There are several potential future directions for research on aluminum sodium oxide. One area of interest is the development of new synthesis methods that are more cost-effective and scalable. Additionally, there is a need for further research on the use of aluminum sodium oxide as a drug delivery system, particularly in the context of targeted drug delivery. Finally, there is potential for the use of aluminum sodium oxide in the development of new materials with unique properties, such as high surface area and porosity.
Métodos De Síntesis
The synthesis of aluminum sodium oxide involves the use of a hydrothermal process, which involves the reaction of aluminum and sodium hydroxide in an autoclave at high temperatures and pressures. The resulting product is a crystalline material with a porous structure that allows for the absorption and exchange of ions and molecules.
Propiedades
Número CAS |
12005-48-0 |
|---|---|
Nombre del producto |
Aluminum sodium oxide (Al11NaO17) |
Fórmula molecular |
Al11NaO17 |
Peso molecular |
591.776488 |
Nombre IUPAC |
aluminum;sodium;oxygen(2-) |
InChI |
InChI=1S/Al.Na.2O/q+3;+1;2*-2 |
Clave InChI |
ANBBXQWFNXMHLD-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[Na+].[Al+3] |
SMILES canónico |
[O-2].[O-2].[Na+].[Al+3] |
Otros números CAS |
12005-48-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




